molecular formula C15H16FN3O2S B12239597 2-fluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzene-1-sulfonamide

2-fluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzene-1-sulfonamide

Cat. No.: B12239597
M. Wt: 321.4 g/mol
InChI Key: BJQSFSHYFPEYRR-UHFFFAOYSA-N
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Description

2-fluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzene-1-sulfonamide is a complex organic compound that features a combination of fluorine, methyl, pyridine, azetidine, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-fluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzene-1-sulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of biological pathways and interactions due to its unique structure.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-fluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzene-1-sulfonamide is unique due to the presence of the azetidine ring and the combination of fluorine and sulfonamide groups. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C15H16FN3O2S

Molecular Weight

321.4 g/mol

IUPAC Name

2-fluoro-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzenesulfonamide

InChI

InChI=1S/C15H16FN3O2S/c1-18(22(20,21)14-7-3-2-6-13(14)16)12-10-19(11-12)15-8-4-5-9-17-15/h2-9,12H,10-11H2,1H3

InChI Key

BJQSFSHYFPEYRR-UHFFFAOYSA-N

Canonical SMILES

CN(C1CN(C1)C2=CC=CC=N2)S(=O)(=O)C3=CC=CC=C3F

Origin of Product

United States

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